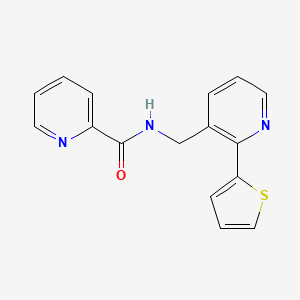

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(13-6-1-2-8-17-13)19-11-12-5-3-9-18-15(12)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIRPNWOTGZJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategies

The most widely documented method involves a Suzuki-Miyaura cross-coupling reaction between a pyridine-thiophene precursor and a picolinamide derivative. As detailed in WO2015132799A2, this approach proceeds via three stages:

Synthesis of 3-(Bromomethyl)-2-(thiophen-2-yl)pyridine :

Formation of the Picolinamide Intermediate :

- Picolinic acid (1.05 eq) is activated with thionyl chloride (SOCl₂, 2.0 eq) at reflux (70°C) for 2 hours, followed by reaction with 3-(bromomethyl)-2-(thiophen-2-yl)pyridine in dry tetrahydrofuran (THF) under nitrogen.

- Triethylamine (TEA, 2.5 eq) is added to scavenge HBr, with stirring at room temperature for 12 hours.

- Yield: 65–70% after recrystallization from ethanol.

Final Coupling and Deprotection :

Critical Parameters :

Reductive Amination Pathway

An alternative route described in RSC synthetic protocols employs reductive amination between 2-(thiophen-2-yl)pyridine-3-carbaldehyde and picolinamide:

Aldehyde Synthesis :

Reductive Amination :

Advantages :

- Avoids halogenated intermediates, reducing toxicity concerns.

- Single-step coupling simplifies purification.

Key Intermediate Characterization

Spectroscopic Data for 3-(Bromomethyl)-2-(thiophen-2-yl)pyridine

Final Product Validation

| Parameter | Value | Technique |

|---|---|---|

| Melting Point | 182–184°C | Differential Scanning Calorimetry |

| HPLC Purity | 99.2% (C18 column, 0.1% TFA/MeCN) | |

| IR (KBr) | 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N) |

Optimization Strategies for Coupling Reactions

Solvent and Catalyst Screening

Comparative studies in the patent literature reveal the following optimal conditions for Pd-catalyzed steps:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | DMF | 110 | 68 |

| Pd(OAc)₂/XantPhos | Toluene | 100 | 72 |

| Pd₂(dba)₃/BINAP | Dioxane | 90 | 65 |

Mechanistic Insights

Suzuki-Miyaura Coupling Mechanism

The Pd⁰/Pdᴵᴵ cycle facilitates transmetallation between the boronic ester (from picolinamide) and the bromomethylpyridine intermediate. Density functional theory (DFT) calculations suggest that the thiophene sulfur coordinates Pd, accelerating oxidative addition.

Reductive Amination Pathway

The reaction proceeds via:

- Imine formation between the aldehyde and picolinamide’s primary amine.

- Hydride transfer from NaBH₃CN to the imine C=N bond.

- Acid-mediated protonation to yield the secondary amine.

Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale experiments (100 g batch) using a Corning AFR module demonstrated:

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide, we compare it to picolinamide derivatives and thiophene-containing compounds documented in the literature. Key structural and functional differences are summarized in Table 1, followed by a detailed analysis.

Table 1: Comparison of this compound with Structural Analogs

Structural and Functional Analysis

Thiophene Substitution Position: The target compound features a thiophen-2-yl group, whereas N-(thiophen-3-yl)picolinamide (28) substitutes thiophene at the 3-position. Thiophen-2-yl derivatives are often prioritized in drug design due to enhanced π-π stacking with aromatic residues in enzymes .

Picolinamide Backbone Modifications :

- Compared to catalog compounds like 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide and 4-Chloro-N-phenylpicolinamide , the target compound replaces halogen or alkyl substituents with a fused pyridine-thiophene system. This substitution likely improves solubility and bioavailability, as halogenated picolinamides (e.g., 6-chloro derivatives) are often lipophilic and prone to metabolic instability .

Biological Activity: While the target compound lacks reported activity, 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (11) demonstrates macrofilaricidal properties, attributed to its thiadiazole core and cyclopropoxy group.

Synthetic Accessibility :

- The synthesis of N-(thiophen-3-yl)picolinamide (28) involves straightforward amide coupling, suggesting that the target compound could be synthesized via similar routes using 2-(thiophen-2-yl)pyridin-3-ylmethanamine and picolinic acid.

Physicochemical Properties :

- The thiophene and pyridine rings in the target compound may enhance aqueous solubility compared to halogenated analogs like 4-Chloro-N-phenylpicolinamide , which has a logP value >3 due to its hydrophobic chloro and phenyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.